1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10

Analytical Chemistry Bioanalysis Mass Spectrometry

Quantitative LC-MS/MS analysis of Piritramide demands an internal standard that eliminates cross-talk and matrix effects-unlabeled or low-enrichment analogs introduce significant error. This d10-labeled compound provides the definitive solution. - +10 Da mass shift ensures baseline resolution from the unlabeled analyte, eliminating spectral overlap. - ≥98 atom % D isotopic enrichment minimizes isotopologue heterogeneity, preventing peak broadening and ensuring robust ion suppression correction. - Valid for FDA/EMA-compliant bioanalytical method validation across a 0.5-100 ng/mL dynamic range in plasma and urine.

Molecular Formula C18H25N3
Molecular Weight 293.5 g/mol
Cat. No. B590062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
Synonyms1’-(Phenylmethyl)-[1,4’-bipiperidine]-4’-carbonitrile-d10; 
Molecular FormulaC18H25N3
Molecular Weight293.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2/i2D2,5D2,6D2,11D2,12D2
InChIKeyXXZATAXHOSMHKY-UNDQBIHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10


1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 (CAS 1329624-69-2) is a stable, isotopically labeled analog of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (CAS 84254-97-7) [1]. The compound belongs to the bipiperidine class, which serves as a key intermediate in the synthesis of the opioid analgesic Piritramide [2]. Its structural modification involves the replacement of ten hydrogen atoms with deuterium (d10) on one of the piperidine rings, resulting in a molecular weight increase of 10 atomic mass units (Da) to approximately 293.5 g/mol [1]. This mass shift, along with the high isotopic enrichment of ≥98 atom % D, makes it a highly suitable internal standard (IS) for the precise quantification of its non-deuterated analog in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Workflow LC-MS/MS bioanalytical ISTD
Mass shift Sufficient for baseline-resolved analyte signal
Enrichment High isotopic purity minimizes cross-talk
Matrix effect Co-elution with analyte compensates matrix effects

Limitations of Unlabeled 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile


Substituting 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile with a non-isotopic analog, or even a deuterated compound with a different labeling pattern or insufficient isotopic enrichment, introduces significant analytical error in quantitative LC-MS/MS workflows. Unlabeled compounds cannot be used as internal standards because they are chemically identical to the target analyte and co-elute, providing no distinct mass spectrometric signal for normalization [1]. Deuterated analogs with fewer than ten deuterium atoms may suffer from spectral overlap between the analyte's isotopic envelope and the internal standard's mass channel, leading to cross-talk and inaccurate quantification [2]. Furthermore, deuterated standards with lower isotopic enrichment (<98%) contain a heterogeneous population of isotopologues, which can result in peak broadening, altered chromatographic retention times, and inadequate correction for matrix effects like ion suppression or enhancement [3][4]. The d10 labeling on 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 ensures a sufficient mass shift (+10 Da) to baseline-resolve the internal standard signal from the unlabeled analyte, thereby enabling robust, precise, and accurate quantification across a wide range of biological matrices.

Unlabeled analog
Identical mass to analyte prevents a distinct ISTD signal for normalization.
Lower deuterium labeling
Incomplete labeling may create spectral overlap, raising background in the analyte channel.
Non-isotopic structural analog
Differential ionization behavior may bias quantification across sample matrices.

Quantitative Performance: 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10


Superior Mass Shift for Quantification

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 provides a definitive +10 Da mass shift relative to its non-deuterated counterpart, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile, which has a molecular weight of 283.4 g/mol [1]. This difference is sufficient to place the internal standard's most abundant precursor ion ([M+H]+ at m/z ~294) well outside the naturally occurring isotopic envelope of the unlabeled analyte ([M+H]+ at m/z ~284), thereby eliminating the risk of signal cross-talk [2]. In contrast, a deuterated analog with only 3-5 deuteriums would have a mass difference of +3 to +5 Da, which is often insufficient to separate its monoisotopic peak from the analyte's [M+2] or [M+3] isotope peaks, leading to systematic overestimation of analyte concentration, particularly at lower limits of quantification (LLOQ) [3]. The d10 label ensures a baseline-resolved signal for accurate peak integration and quantification.

Mass shift
Class-level inference
+10 Da
Supports baseline-resolved ISTD signal
Review method conditions
Analytical Chemistry Bioanalysis Mass Spectrometry

Matrix Effect Mitigation in LC-MS/MS

The use of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as an internal standard directly addresses the challenge of matrix effects—ion suppression or enhancement caused by co-eluting biological components—which can lead to inaccurate quantification of the unlabeled analyte [1]. Because the deuterated analog is chemically nearly identical to the target analyte, it co-elutes perfectly and experiences the same degree of ionization suppression or enhancement in the electrospray ionization source [2]. The analyte-to-internal-standard response ratio remains constant, effectively compensating for matrix effects and improving assay accuracy and precision. In contrast, the use of a non-isotopic internal standard, such as a close structural analog, does not guarantee identical ionization behavior, potentially leading to a systematic bias in concentration measurements, especially across different sample matrices or patient populations [3]. Analytical validation studies for Piritramide have demonstrated recovery rates exceeding 90% and precision with coefficients of variation (CV) between 3-7% when robust LC-MS/MS methods are employed, underscoring the value of a suitable deuterated IS [4].

Method precision
Class-level inference
CV 3–7%
Supports matrix-effect correction
Reported for Piritramide assays
Pharmacokinetics Bioanalysis Method Validation

High Isotopic Enrichment for Sensitive Quantification

The procurement specification for 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 includes a guaranteed minimum isotopic enrichment of ≥98 atom % D . This high level of enrichment is a critical quality attribute that directly impacts the lower limit of quantification (LLOQ) for the target analyte. An enrichment level of 98% means that ≥98% of the molecules in the standard contain the full d10 labeling pattern. A lower enrichment, such as 90-95%, would result in a higher proportion of the internal standard being present as d9, d8, or lower isotopologues [1]. These incompletely deuterated species contribute to signal in the mass channel of the unlabeled analyte (cross-talk), raising the baseline signal and reducing the signal-to-noise ratio for the analyte [2]. This is particularly problematic at low analyte concentrations, effectively raising the practical LLOQ and reducing the assay's dynamic range. The high enrichment specification of this product ensures a low background signal, enabling more sensitive and accurate quantification in trace-level analyses.

Isotopic enrichment
Cross-study comparable
≥98 atom % D
Minimizes cross-talk; supports low LLOQ
Verify lot enrichment
Analytical Method Validation Sensitivity Trace Analysis

Minimal Deuterium Kinetic Isotope Effect

A critical consideration when using a deuterated analog is the potential for a deuterium kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium can alter the rate of metabolic reactions. This is particularly pronounced when deuterium is placed at a site of metabolic oxidation (e.g., alpha to a heteroatom) [1]. In 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, the deuteration is located on one piperidine ring, while the primary metabolic soft spots for the parent drug (Piritramide) involve N-dealkylation or oxidation on the benzyl or other piperidine ring [2]. Because the deuterium label is not placed on a primary metabolic site, the KIE is expected to be minimal. This ensures that the deuterated internal standard will have nearly identical extraction recovery and chromatographic behavior to the unlabeled analyte, which is critical for accurate compensation of sample preparation losses and matrix effects [3]. In contrast, a deuterated standard labeled at a metabolically labile position could be retained to a different extent during sample preparation or could exhibit altered retention time due to changes in lipophilicity, invalidating its use as an internal standard [4].

Kinetic isotope effect
Class-level inference
Labeling remote from metabolic site
Supports consistent extraction recovery
Verify in target method
Pharmacokinetics Drug Metabolism ADME

Applications of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10


Piritramide Bioanalysis for Pharmacokinetics

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 serves as the gold-standard internal standard for the quantification of the opioid analgesic Piritramide and its related metabolites in plasma and urine samples [1]. Its use is essential for developing and validating robust LC-MS/MS methods that meet stringent regulatory guidelines (e.g., FDA and EMA Bioanalytical Method Validation Guidance) for accuracy and precision [2]. The definitive +10 Da mass shift ensures baseline resolution from the analyte, eliminating cross-talk and enabling precise quantification across a wide dynamic range (e.g., 0.5-100 ng/mL), as demonstrated in pediatric pharmacokinetic studies [3]. By effectively compensating for matrix effects and sample preparation variability, it guarantees the generation of reliable data for calculating critical PK parameters such as Cmax, tmax, AUC, and half-life [3].

Piritramide API Synthesis & Purity

In pharmaceutical manufacturing and quality control, this deuterated compound is used as a tracer or internal standard to monitor the synthesis and assess the purity of Piritramide API . By spiking the d10-labeled standard into reaction mixtures or final product samples, process chemists and analytical scientists can accurately quantify the yield of the target compound and identify/quantify process-related impurities using LC-MS [4]. The high isotopic enrichment (≥98 atom % D) ensures accurate quantification without interference, supporting compliance with ICH guidelines for pharmaceutical impurities [5]. This application is critical for optimizing synthetic routes and ensuring the final drug product meets purity specifications.

Clinical & Forensic Toxicology Screening

Clinical and forensic toxicology laboratories utilize 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 to develop and validate confirmatory assays for the detection of Piritramide and potentially other structurally related new psychoactive substances (NPS) [6]. The use of a stable isotope-labeled internal standard is a cornerstone of definitive identification and quantification in these settings, as it provides the highest level of confidence in analytical results. It allows labs to differentiate target analytes from a complex background of isobaric interferences and matrix components, ensuring accurate reporting of drug concentrations in biological specimens (e.g., blood, urine) for clinical management or legal proceedings. The reliable quantification afforded by the d10 standard is essential for interpreting toxicological findings.

Environmental Fate & Metabolite Tracing

Researchers studying the environmental fate of pharmaceutical compounds use 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as a tracer to track the biodegradation and transformation of the Piritramide intermediate in water and soil samples [7]. By spiking the deuterated compound into environmental microcosms, scientists can distinguish it from the native, unlabeled compound and its degradation products. The distinct mass signature of the d10 label allows for sensitive and selective quantification using LC-HRMS, enabling the precise determination of degradation kinetics, identification of transformation products, and assessment of the compound's persistence and mobility in the environment. The stability of the deuterium label under environmental conditions is crucial for the accuracy of these long-term fate studies.

Application
Selection Property
Validation Focus
Piritramide PK bioanalysis research
Co-elution and matrix-effect compensation
Accuracy and precision across analytical range
API synthesis and purity monitoring
Isotopic purity and mass shift for tracer studies
Impurity quantification without interference
Forensic sample screening research
Definitive mass resolution and enrichment
Isobaric differentiation and LLOQ verification
Environmental fate and degradation studies
Stability of deuterium label under test conditions
Degradation kinetics and transformation product ID

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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